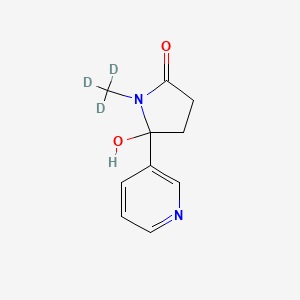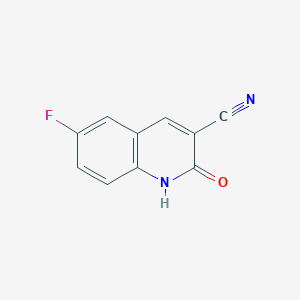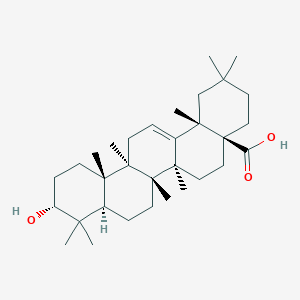
6-Hydroxyindoramin-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyindoramin-d5 (hydrochloride) is an isotope-labeled analogue of 6-Hydroxyindoramin, which is an impurity of Indoramin. Indoramin is known for its α1-adrenergic blocking properties, making it useful in the treatment of hypertension and other cardiovascular conditions . The deuterium-labeled version, 6-Hydroxyindoramin-d5 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Indoramin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindoramin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 6-Hydroxyindoramin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of 6-Hydroxyindoramin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
6-Hydroxyindoramin-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
科学研究应用
6-Hydroxyindoramin-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Indoramin and its metabolites.
Biology: Employed in studies involving the metabolic pathways and biological effects of Indoramin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoramin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 6-Hydroxyindoramin-d5 (hydrochloride) is similar to that of Indoramin. It acts as an α1-adrenergic receptor antagonist, blocking the action of norepinephrine on these receptors. This leads to vasodilation and a subsequent decrease in blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in metabolic studies .
相似化合物的比较
Similar Compounds
6-Hydroxyindoramin: The non-deuterated version, used for similar purposes but without the benefits of isotope labeling.
Indoramin: The parent compound, primarily used for its therapeutic effects in treating hypertension.
6-Hydroxyindoramin-d3: Another deuterated analogue with fewer deuterium atoms, used in specific research applications
Uniqueness
This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
属性
分子式 |
C22H26ClN3O2 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D; |
InChI 键 |
IAEUXSQJVFNSQV-GWVWGMRQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl |
规范 SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


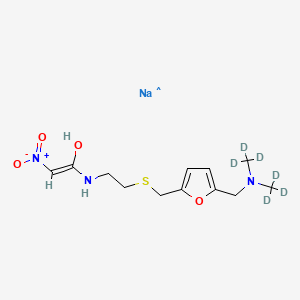
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
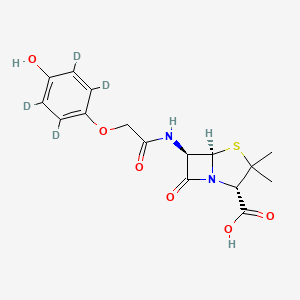
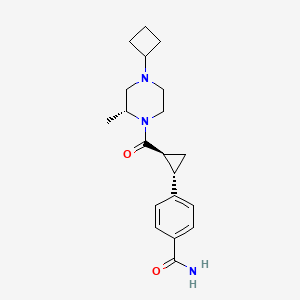
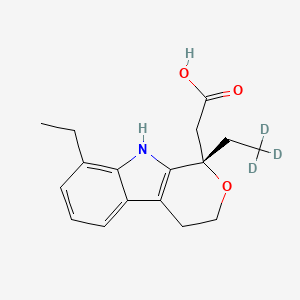
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
